(5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Description
The compound (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone features a brominated furan ring, a piperidine scaffold, and a chloropyrimidine substituent. Key structural attributes include:
- 5-Bromofuran-2-yl group: The bromine atom at the 5-position of the furan ring enhances electrophilic reactivity and may influence lipophilicity .
- 3-((5-Chloropyrimidin-2-yl)oxy) substituent: The pyrimidine ring, substituted with chlorine at the 5-position, introduces hydrogen-bonding capabilities and electronic effects.
Synthetic routes for analogous compounds suggest that bromination of furan derivatives (e.g., via N-bromosuccinimide) and coupling reactions involving piperidine intermediates are feasible .
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O3/c15-12-4-3-11(22-12)13(20)19-5-1-2-10(8-19)21-14-17-6-9(16)7-18-14/h3-4,6-7,10H,1-2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSDLXHTIJEIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 5-bromofuran-2-carboxylic acid and 5-chloropyrimidin-2-ol.
Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 3-(piperidin-1-yl)methanol in the presence of a base such as triethylamine (TEA) to form the intermediate (5-bromofuran-2-yl)(3-hydroxy-piperidin-1-yl)methanone.
Final Step: The intermediate is then subjected to a nucleophilic substitution reaction with 5-chloropyrimidin-2-ol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: The carbonyl group in the methanone bridge can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: NaBH₄, methanol, room temperature.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), solvents (e.g., DMF), elevated temperatures.
Major Products
Oxidation: Epoxides of the furan ring.
Reduction: Alcohol derivatives of the methanone bridge.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential ligand in metal-catalyzed reactions due to its heterocyclic structure.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents, especially in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Material Science: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple heteroatoms (e.g., nitrogen, oxygen) allows for hydrogen bonding and other interactions that can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Piperidine Ring
- Compound from : (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone Key Difference: Replaces the chloropyrimidinyloxy group with a difluorocyclobutyl moiety. Fluorine atoms enhance electronegativity but may reduce basicity .
Heterocyclic Replacements for Chloropyrimidine
- Compound from : {3-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}(piperidin-1-yl)methanone Key Difference: Substitutes the chloropyrimidinyloxy group with a 1,2,4-oxadiazole ring. Impact: Oxadiazole’s dual nitrogen atoms improve hydrogen-bonding capacity and metabolic stability compared to the pyrimidine-oxy group, which offers a single oxygen linker for conformational flexibility .
Pyridine vs. Furan Methanone Derivatives
- Compound from : (5-Bromopyridin-3-yl)(phenyl)methanone Key Difference: Replaces the bromofuran ring with a bromopyridine system.
Chloropyrimidine vs. Fluorinated Pyrimidine Derivatives
- Compound from : 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Key Difference: Fluorine atoms replace chlorine on the pyrimidine ring. Impact: Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce halogen-bonding interactions compared to chlorine .
Data Tables
Table 1: Structural and Electronic Comparison
Research Implications
- Pharmacological Potential: The target compound’s chloropyrimidine and bromofuran groups may synergize for kinase inhibition or antimicrobial activity, as seen in pyrimidine derivatives like bromacil (a herbicide) .
- Optimization Strategies : Replacing the chloropyrimidinyloxy group with oxadiazole () could enhance stability, while fluorinated analogs () may improve pharmacokinetics.
Activité Biologique
The compound (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is . The structure consists of a furan ring substituted with a bromine atom, a piperidine moiety linked to a chloropyrimidine via an ether bond, and a ketone functional group. The presence of halogens and nitrogen heterocycles suggests potential interactions with biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that brominated furan derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the chloropyrimidine moiety may enhance this activity due to its ability to interact with bacterial enzymes.
Anti-inflammatory Effects
Compounds containing piperidine rings are often associated with anti-inflammatory effects. A study demonstrated that derivatives of piperidine can inhibit pro-inflammatory cytokines in vitro, suggesting that our compound may also exhibit similar properties . The mechanism likely involves the modulation of signaling pathways related to inflammation.
Anticancer Properties
Recent investigations into related compounds have revealed their potential as anticancer agents. For example, derivatives containing both furan and pyrimidine rings have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer . The proposed mechanism includes the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been studied. It has been suggested that the presence of the piperidine ring may allow for effective binding to target enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of similar compounds, it was found that derivatives with brominated furan rings demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL. This indicates a promising potential for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
A study focusing on the anti-inflammatory effects of piperidine derivatives reported a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with compounds structurally similar to our target compound. The reduction was quantified at approximately 50% compared to untreated controls, highlighting its potential therapeutic benefit.
Case Study 3: Anticancer Activity
In vitro testing on breast cancer cell lines revealed that compounds similar to (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone induced apoptosis at IC50 values ranging from 10 to 20 µM. This suggests that the compound could be explored further for its anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
